molecular formula C54H77N11O11 B14090298 isovaleryl-His-Pro-Phe-His-Sta-OH.H-Leu-Phe-OH

isovaleryl-His-Pro-Phe-His-Sta-OH.H-Leu-Phe-OH

Cat. No.: B14090298
M. Wt: 1056.3 g/mol
InChI Key: WQDYFHNZYGOTLN-UHIYJSRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isovaleryl-His-Pro-Phe-His-Sta-OH.H-Leu-Phe-OH is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This particular compound contains the amino acid statine, which is known for its role in inhibiting proteolytic enzymes. The compound’s structure and properties make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isovaleryl-His-Pro-Phe-His-Sta-OH.H-Leu-Phe-OH involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process typically includes the following steps:

    Attachment of the first amino acid: to a solid resin.

    Sequential addition of protected amino acids: using coupling reagents like HBTU or DIC.

    Deprotection: of the amino acid side chains and peptide cleavage from the resin using TFA (trifluoroacetic acid).

    Purification: of the crude peptide by HPLC (high-performance liquid chromatography).

Industrial Production Methods

Industrial production of peptides like this compound often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. The final product is then subjected to rigorous quality control measures, including mass spectrometry and amino acid analysis.

Chemical Reactions Analysis

Types of Reactions

Isovaleryl-His-Pro-Phe-His-Sta-OH.H-Leu-Phe-OH can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the methionine or cysteine residues if present.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Amino acid derivatives and coupling reagents like HBTU.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield free thiol groups.

Scientific Research Applications

Isovaleryl-His-Pro-Phe-His-Sta-OH.H-Leu-Phe-OH has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification.

    Biology: Investigated for its role in inhibiting proteolytic enzymes, which are crucial in various biological processes.

    Medicine: Explored for potential therapeutic applications, such as enzyme inhibitors for treating diseases.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of isovaleryl-His-Pro-Phe-His-Sta-OH.H-Leu-Phe-OH involves its interaction with proteolytic enzymes. The statine residue mimics the transition state of the enzyme’s natural substrate, thereby inhibiting the enzyme’s activity. This inhibition can affect various molecular pathways, depending on the specific enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

    Isovaleryl-Phe-Nle-Sta-Ala-Sta-OH: Another peptide containing statine, known for its protease inhibitory properties.

    Pepstatin: A naturally occurring peptide that inhibits aspartyl proteases.

Uniqueness

Isovaleryl-His-Pro-Phe-His-Sta-OH.H-Leu-Phe-OH is unique due to its specific sequence and the presence of multiple histidine residues, which can influence its binding affinity and specificity towards certain enzymes. This makes it a valuable tool for studying enzyme inhibition and developing therapeutic agents.

Properties

Molecular Formula

C54H77N11O11

Molecular Weight

1056.3 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoic acid;(3S,4S)-3-hydroxy-4-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-2-[[(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-(3-methylbutanoylamino)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-6-methylheptanoic acid

InChI

InChI=1S/C39H55N9O8.C15H22N2O3/c1-23(2)13-28(33(49)18-35(51)52)45-37(54)30(16-26-19-40-21-42-26)46-36(53)29(15-25-9-6-5-7-10-25)47-38(55)32-11-8-12-48(32)39(56)31(17-27-20-41-22-43-27)44-34(50)14-24(3)4;1-10(2)8-12(16)14(18)17-13(15(19)20)9-11-6-4-3-5-7-11/h5-7,9-10,19-24,28-33,49H,8,11-18H2,1-4H3,(H,40,42)(H,41,43)(H,44,50)(H,45,54)(H,46,53)(H,47,55)(H,51,52);3-7,10,12-13H,8-9,16H2,1-2H3,(H,17,18)(H,19,20)/t28-,29-,30-,31-,32-,33-;12-,13-/m00/s1

InChI Key

WQDYFHNZYGOTLN-UHIYJSRVSA-N

Isomeric SMILES

CC(C)C[C@@H]([C@H](CC(=O)O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CN=CN4)NC(=O)CC(C)C.CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N

Canonical SMILES

CC(C)CC(C(CC(=O)O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC4=CN=CN4)NC(=O)CC(C)C.CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N

Origin of Product

United States

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